molecular formula C23H23NO4 B6087775 N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide

Cat. No. B6087775
M. Wt: 377.4 g/mol
InChI Key: XPUNWVYQJBNZED-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide, also known as BMBM, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. BMBM belongs to the family of benzamides and is a selective antagonist of the dopamine D3 receptor.

Mechanism of Action

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide is a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide is still being studied, but it is thought to involve the modulation of the G protein-coupled receptor signaling pathways.
Biochemical and Physiological Effects:
N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the locomotor activity in rats, which is a measure of the activity of the dopamine D3 receptor. N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide has also been shown to reduce the rewarding effects of cocaine and methamphetamine, which suggests that it may have potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the role of this receptor in various neurological disorders without affecting other receptors. However, one of the limitations of using N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the study of the role of the dopamine D3 receptor in other neurological disorders such as depression and anxiety. Additionally, the development of more water-soluble formulations of N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide could improve its potential applications in lab experiments.

Synthesis Methods

The synthesis of N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with formaldehyde and 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide. The yield of this synthesis method is around 50%.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in several neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide has been used as a tool compound to study the role of the dopamine D3 receptor in these disorders.

properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-26-18-12-8-16(9-13-18)22(17-10-14-19(27-2)15-11-17)24-23(25)20-6-4-5-7-21(20)28-3/h4-15,22H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNWVYQJBNZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide

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